

The Biological Target of CR-1-31-B: An In-depth Technical Guide

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Compound of Interest

Compound Name: CR-1-31-B

Cat. No.: B10754635

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CR-1-31-B is a synthetic rocaglate that has emerged as a potent and specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).^{[1][2]} This technical guide provides a comprehensive overview of the biological target of **CR-1-31-B**, its mechanism of action, and its effects in various preclinical models. The information is intended to support further research and drug development efforts centered on this compound.

Core Target: Eukaryotic Initiation Factor 4A (eIF4A)

The primary biological target of **CR-1-31-B** is the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A).^{[1][2][3]} eIF4A is a critical component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation. The helicase activity of eIF4A unwinds the secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, facilitating the binding of the ribosome and the initiation of protein synthesis.^{[2][4]} **CR-1-31-B** exhibits its inhibitory effects by perturbing the interaction between eIF4A and RNA, effectively clamping the helicase onto the mRNA.^{[1][4]} This action creates a steric barrier that blocks the scanning of the 43S pre-initiation complex, thereby inhibiting translation initiation.^[2] Studies have shown that **CR-1-31-B** targets both eIF4A1 and eIF4A2 paralogs.^[4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of **CR-1-31-B** in various cell lines and contexts.

Table 1: In Vitro Cytotoxicity and Anti-proliferative Activity of **CR-1-31-B**

Cell Line	Assay Type	Endpoint	Value	Treatment Duration	Reference
BJAB (human Burkitt's lymphoma)	[35S]Met incorporation	IC50	0.5 nM	72 hours	[1]
BJAB (human Burkitt's lymphoma)	PI-staining flow cytometry	IC50	1.5 nM	72 hours	[1]
BJAB (human Burkitt's lymphoma)	[35S]Met incorporation	IC50	20 nM	1 hour	[1]
NIH/3T3 (mouse embryonic fibroblast)	SRB assay	IC50	9 nM	4 days	[1]
SH-SY5Y (human neuroblastoma)	MTT assay	IC50	Not specified (tested at 10, 20, 50 nM)	24, 48, 72 hours	[2] [5]
Kelly (human neuroblastoma)	MTT assay	IC50	Not specified (tested at 1, 5, 10 nM)	24, 48, 72 hours	[2] [5]
GBC-SD (gallbladder cancer)	Cell viability assay	IC50	~100 nM	48 hours	[3] [6]
SGC-996 (gallbladder cancer)	Cell viability assay	IC50	~100 nM	48 hours	[3] [6]
Metastatic Osteosarcoma Cells	Not specified	IC50	8 nM	Not specified	[7]

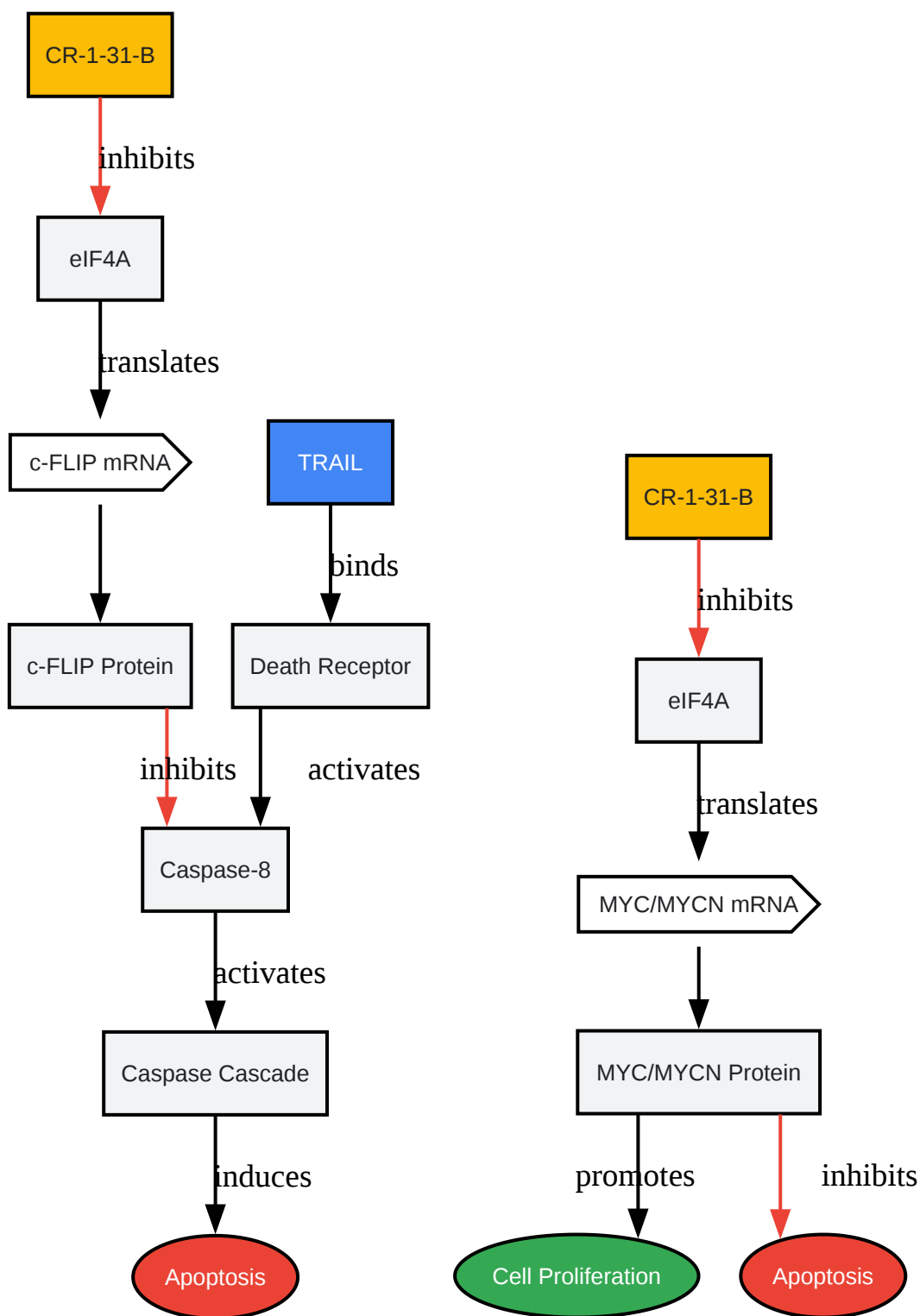
Vero E6 (African green monkey kidney)	Plaque assay	EC50	~1.8 nM	24 hours	[8]
ZIKV-infected A549 (human lung carcinoma)	Not specified	EC50	1.13 nM	Not specified	[9]

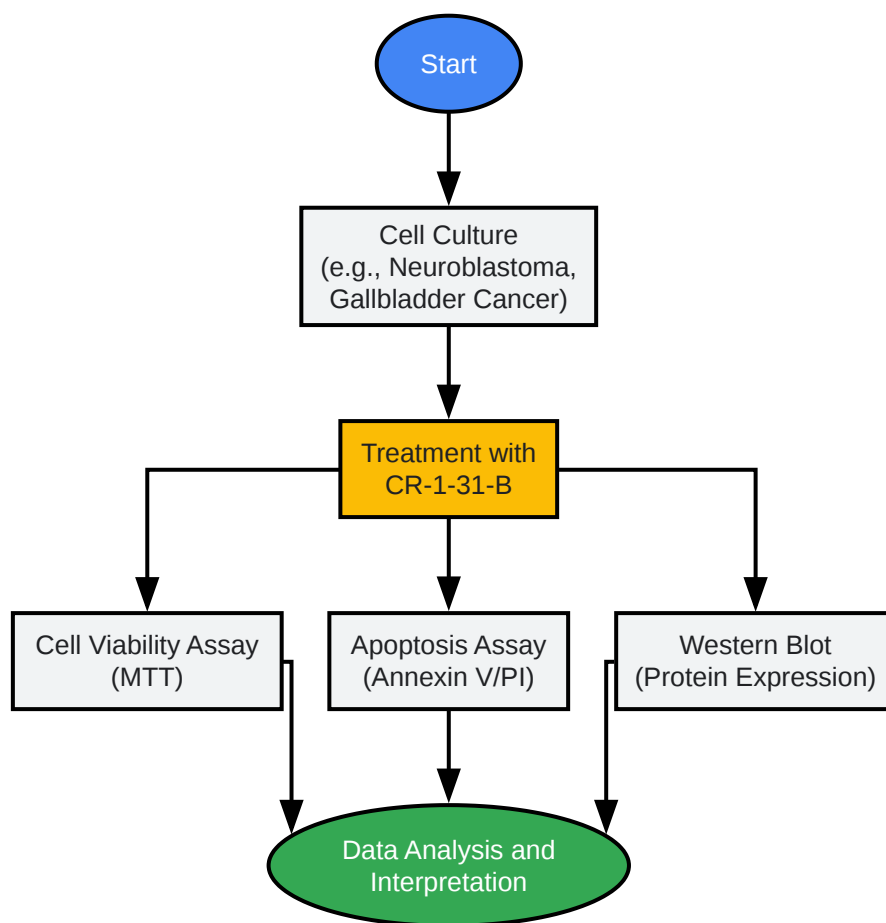
Signaling Pathways and Cellular Effects

CR-1-31-B's inhibition of eIF4A leads to the translational downregulation of key oncogenes and cell survival proteins, triggering anti-cancer effects such as apoptosis and cell cycle arrest.

Downregulation of c-FLIP and Sensitization to TRAIL-mediated Apoptosis

In gallbladder cancer cells, **CR-1-31-B** has been shown to downregulate the expression of cellular FLICE-like inhibitory protein (c-FLIP), a key anti-apoptotic protein.[\[3\]](#)[\[10\]](#) This downregulation sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.[\[3\]](#)[\[10\]](#)





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